Methyl 3-methyl-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2,4-dioxobutanoate is an organic compound with the chemical formula C₆H₈O₄. It is a methyl ester derivative of 3-methyl-2,4-dioxobutanoic acid. This compound is used primarily in research and development settings and is known for its role in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-2,4-dioxobutanoic acid.
Reduction: 3-methyl-2,4-dihydroxybutanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-methyl-2,4-dioxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methyl-2,4-dioxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The pathways involved often include hydrolysis and subsequent oxidation or reduction steps .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
Methyl 3-methyl-2,4-dioxobutanoate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its methyl group at the 3-position provides steric hindrance, influencing its reactivity compared to other similar compounds .
Biological Activity
Methyl 3-methyl-2,4-dioxobutanoate, a compound with the molecular formula C6H10O3, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms, effects on different biological systems, and relevant case studies.
This compound features two carbonyl groups and an ester functional group, contributing to its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions, including oxidation and reduction, which can lead to various biologically active derivatives.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and other interactions that influence its binding affinity to biological targets.
Key Mechanisms:
- Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that derivatives of similar compounds exhibit significant AChE inhibitory activity .
- Antioxidant Properties: Compounds with similar structural features have demonstrated antioxidant capabilities, which may protect cells from oxidative stress .
- Anti-inflammatory Effects: Research indicates that certain derivatives can modulate inflammatory pathways, potentially reducing the incidence of chronic inflammatory diseases .
Case Study: Neuroprotective Effects
A study exploring the neuroprotective effects of related compounds revealed that this compound could enhance neuronal survival under oxidative stress conditions. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cultures compared to controls .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound can lead to various derivatives with enhanced biological activities. For instance, modifications at the carbonyl positions or the introduction of different substituents can yield compounds with improved potency against specific biological targets.
Table 2: Derivatives and Their Activities
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl 3-methyl-2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-4(3-7)5(8)6(9)10-2/h3-4H,1-2H3 |
InChI Key |
IRNUSAAJYXMNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.